1-Methyl-3,7-dibenzofurandiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106593-49-1 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
1-methyldibenzofuran-3,7-diol |
InChI |
InChI=1S/C13H10O3/c1-7-4-9(15)6-12-13(7)10-3-2-8(14)5-11(10)16-12/h2-6,14-15H,1H3 |
InChI Key |
HJTPLQZIYCXMSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(O2)C=C(C=C3)O)O |
Origin of Product |
United States |
Occurrence, Isolation, and Biosynthetic Considerations of Dibenzofurandiols
Identification of Naturally Occurring Dibenzofuran (B1670420) Derivatives
Dibenzofurans are a class of aromatic compounds that have been identified from various natural sources, most notably from fungi and lichens. nih.gov While a direct citation for the natural occurrence of 1-Methyl-3,7-dibenzofurandiol is not available, numerous other substituted dibenzofurans have been characterized. For instance, lichens are a rich source of dibenzofuran derivatives, with usnic acid being one of the most well-known examples. nih.gov Fungi, particularly endophytic and wood-rotting fungi, are also known to produce a variety of dibenzofuran structures. researchgate.net
The identification of these compounds typically involves a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is often used for the initial separation and detection of metabolites in crude extracts. Subsequent structure elucidation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) and Mass Spectrometry (MS) to determine the molecular formula and fragmentation patterns, which help in piecing together the precise chemical structure. nih.gov
Table 1: Examples of Naturally Occurring Dibenzofuran Derivatives
| Compound Name | Natural Source(s) | Reference(s) |
| Usnic Acid | Various lichen species (e.g., Usnea, Cladonia) | nih.gov |
| Pannarin | Lichens of the genus Pannaria | nih.gov |
| Strepsilin | Lichen Cladonia strepsilis | researchgate.net |
| Porphyrilic acid | Lichen Haematomma porphyrium | researchgate.net |
Isolation Methodologies from Biological Sources, with Emphasis on Fungal Metabolites
The isolation of dibenzofuran derivatives from biological sources, such as fungal cultures, follows a general workflow common in natural product chemistry. The process begins with the cultivation of the fungus on a suitable growth medium to encourage the production of secondary metabolites.
Following fermentation, the fungal biomass and the culture broth are typically separated. The metabolites are then extracted using organic solvents of varying polarity, such as ethyl acetate (B1210297), methanol (B129727), or chloroform. This crude extract contains a complex mixture of compounds.
Purification of the target dibenzofuran derivative is achieved through various chromatographic techniques. Column chromatography, using stationary phases like silica (B1680970) gel or Sephadex, is a common initial step to fractionate the crude extract. Further purification is often accomplished using preparative HPLC, which offers higher resolution and yields highly pure compounds. The purity of the isolated compound is then verified using analytical HPLC and spectroscopic methods. nih.gov
Proposed Biosynthetic Pathways for Substituted Dibenzofurandiols
The biosynthesis of aromatic compounds in fungi, including dibenzofurans, is predominantly achieved through the polyketide pathway. nih.gov This pathway utilizes simple carboxylic acid units, primarily acetyl-CoA and malonyl-CoA, which are sequentially condensed by a large multifunctional enzyme complex known as polyketide synthase (PKS). nih.gov
The general proposed biosynthetic route to a dibenzofuran scaffold involves the following key steps:
Polyketide Chain Formation: A polyketide synthase (PKS) catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear poly-β-keto chain.
Cyclization and Aromatization: The flexible polyketide chain undergoes a series of intramolecular cyclization reactions (aldol condensations) and subsequent dehydration and enolization reactions to form one or more aromatic rings. For dibenzofurans, this typically involves the formation of two phenolic rings.
Oxidative Coupling: A key step in the formation of the furan (B31954) ring of the dibenzofuran core is believed to be an oxidative coupling of the two precursor phenolic rings. This is often catalyzed by a phenol (B47542) oxidase or a similar enzyme.
Tailoring Reactions: Following the formation of the basic dibenzofuran scaffold, a series of "tailoring" enzymes modify the structure to produce the final substituted derivative. These modifications can include hydroxylation, methylation, glycosylation, and other reactions. For this compound, this would involve specific methylation at the C-1 position and hydroxylation at the C-3 and C-7 positions.
While a specific PKS gene cluster responsible for the biosynthesis of this compound has not been identified, the study of PKS genes in lichenizing fungi provides a framework for understanding how such compounds could be synthesized. nih.govnih.gov
Table 2: Key Enzyme Classes in Proposed Dibenzofuran Biosynthesis
| Enzyme Class | Function |
| Polyketide Synthase (PKS) | Assembly of the polyketide backbone from acyl-CoA units. |
| Cyclase/Aromatase | Catalyzes the cyclization and aromatization of the polyketide chain. |
| Phenol Oxidase/Laccase | Believed to catalyze the oxidative coupling to form the furan ring. |
| Methyltransferase | Adds a methyl group to the dibenzofuran core. |
| Hydroxylase (e.g., P450 monooxygenase) | Adds hydroxyl groups to the dibenzofuran core. |
Synthetic Strategies and Chemical Transformations of 1 Methyl 3,7 Dibenzofurandiol and Its Precursors
Annelation Approaches for Dibenzofuran-Based Diols
Annelation reactions provide a powerful tool for the construction of the dibenzofuran (B1670420) core. A notable strategy involves the cyclization of suitably substituted benzofuran (B130515) precursors. For instance, the treatment of oxo esters of benzofurans with a base can lead to the formation of dibenzofurandiols. rsc.org
A relevant synthetic route starts with the acetylation of a benzofuran derivative, followed by C-methylation to introduce the required methyl group. The subsequent base-catalyzed cyclization of the resulting oxo ester furnishes the dibenzofurandiol skeleton. Specifically, a precursor like methyl 3-acetylbenzofuran-2-ylacetate can be C-methylated to yield methyl 2-(3-acetylbenzofuran-2-yl)propionate. This compound, upon treatment with sodium methoxide (B1231860) in boiling methanol (B129727), undergoes cyclization to form a dibenzofurandiol. rsc.org While this specific example may not directly yield the 1-methyl-3,7-dihydroxy substitution pattern, the underlying principle of annelating a functionalized benzofuran is a key strategy. The regioselectivity of the final product would be dictated by the substitution pattern of the initial benzofuran.
| Precursor Type | Reagents and Conditions | Product Type | Reference |
| Oxo esters of benzofurans | Sodium methoxide, boiling methanol | Dibenzofurandiols | rsc.org |
| para-Quinone methides and bromonitromethane | Metal-free, mild conditions | Functionalized 2,3-dihydrobenzofurans | rsc.org |
Intramolecular Cyclization Methodologies for Dibenzofuran Scaffolds
The intramolecular cyclization of diaryl ether derivatives is a common and effective method for the synthesis of the dibenzofuran core. acs.org This approach involves the formation of a C-C or C-O bond to close the furan (B31954) ring.
One prominent method is the palladium-catalyzed intramolecular cyclization of ortho-diazonium salts of diaryl ethers. This reaction proceeds efficiently with palladium acetate (B1210297) as the catalyst in refluxing ethanol, without the need for a base. organic-chemistry.org Another approach involves the intramolecular palladium(II)-catalyzed oxidative carbon-carbon bond formation. Using air as the oxidant and pivalic acid as the solvent can lead to higher yields and broader substrate scope. organic-chemistry.org
Furthermore, the synthesis of dibenzofurans from o-iododiaryl ethers can be achieved using a reusable Pd/C catalyst under ligand-free conditions. The necessary o-iododiaryl ether precursors can be synthesized in a one-pot reaction through sequential iodination and O-arylation of a phenol (B47542). organic-chemistry.org
Metal-Catalyzed Coupling Reactions in Dibenzofuran Synthesis
Metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis and offer various pathways to construct the dibenzofuran framework. Both palladium- and copper-based catalytic systems have been extensively used.
Palladium-catalyzed reactions are particularly versatile. For instance, a one-pot protocol for the synthesis of dibenzofurans involves a palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling. organic-chemistry.org Another efficient route involves the reaction of o-iodophenols with silylaryl triflates in the presence of CsF to produce O-arylated products, which are then cyclized using a palladium catalyst to yield dibenzofurans. acs.orgorganic-chemistry.org
Copper-catalyzed reactions also provide an effective means to synthesize dibenzofurans. A notable example is the copper-catalyzed cyclization of cyclic diaryliodonium salts in water, which proceeds via a double C-O bond formation. acs.org This method offers an environmentally friendly approach to a variety of dibenzofuran derivatives in good to excellent yields. acs.org Additionally, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes presents a one-pot procedure for the regioselective synthesis of polysubstituted benzofurans, which can be precursors to dibenzofurans. rsc.org
| Metal Catalyst | Reaction Type | Key Features | Reference(s) |
| Palladium | Intramolecular cyclization of diaryl ether diazonium salts | No base required, refluxing ethanol | organic-chemistry.org |
| Palladium | Oxidative C-C bond formation | Air as oxidant, pivalic acid as solvent | organic-chemistry.org |
| Palladium/Copper | One-pot cross-coupling/Ullmann coupling | Sequential Pd and Cu catalysis | organic-chemistry.org |
| Copper | Cyclization of diaryliodonium salts | Water as solvent, double C-O formation | acs.org |
| Copper | Aerobic oxidative cyclization of phenols and alkynes | One-pot, regioselective | rsc.org |
Regioselective Functionalization and Derivatization of the Dibenzofuran Core
The precise introduction of substituents onto the pre-formed dibenzofuran skeleton is crucial for accessing specific isomers like 1-Methyl-3,7-dibenzofurandiol. Regioselective functionalization reactions, including alkylation and arylation, are key to achieving this.
Alkylation and Arylation Reaction Strategies
The direct C-H alkylation and arylation of the dibenzofuran core can be challenging due to the need for regiocontrol. Transition metal-catalyzed C-H activation has emerged as a powerful strategy to address this.
Alkylation: The direct alkylation of benzofurans, a related class of compounds, has been achieved with regioselectivity at the C2-position using copper-catalyzed addition of alkyl radicals generated from activated alkyl halides. hw.ac.uk Iron-catalyzed radical C2-alkylation of benzofurans with α-bromocarbonyl compounds has also been reported. hw.ac.uk For the dibenzofuran core, similar strategies could potentially be adapted, although regioselectivity would be a key challenge to overcome to achieve substitution at the 1-position.
Arylation: Palladium-catalyzed direct C-H arylation is a well-established method for functionalizing heteroaromatic compounds. Aryldiazonium tetrafluoroborates have been successfully used for the direct and regioselective arylation of benzofurans. researchgate.net Room temperature direct arylation of benzofurans with commercially available aryl iodides has also been developed, showing complete C-2 regioselectivity. nsf.govbohrium.com For the dibenzofuran scaffold, direct arylation methods could be explored, with the directing effects of existing substituents playing a crucial role in determining the site of functionalization.
Selective Hydroxylation and Etherification
Hydroxylation: The introduction of hydroxyl groups onto an aromatic core can be achieved through various methods. For instance, the formation of hydroxylated dibenzofurans can occur from the coupling of catechol derivatives. nih.gov Copper-catalyzed hydroxylation of aryl halides provides an efficient route to phenols and could be applied to halogenated dibenzofuran precursors. rsc.org
Etherification: The selective etherification of dihydroxy dibenzofurans is a critical step in both synthetic strategies and for the preparation of derivatives. O-methylation of phenolic hydroxyl groups can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. Achieving regioselectivity between two different hydroxyl groups, such as those at the 3- and 7-positions of a dibenzofuran, often requires the use of protecting groups or exploiting differences in the acidity of the hydroxyl protons. researchgate.netnih.gov For instance, in related polyhydroxylated aromatic compounds, selective O-methylation has been achieved through careful control of reaction conditions and the choice of base. researchgate.net
Chemoenzymatic Synthesis Approaches for Stereoselective Dibenzofurandiol Production
Chemoenzymatic strategies offer a powerful approach to the synthesis of chiral compounds with high stereoselectivity. While specific examples for the synthesis of this compound are not prominent in the literature, general enzymatic methods can be considered for the stereoselective production of related structures.
Enzymatic Hydroxylation: Biocatalytic C-H hydroxylation using enzymes such as cytochrome P450s can introduce hydroxyl groups onto aromatic scaffolds with high regio- and stereoselectivity. nih.gov While this has been demonstrated on a variety of arenes, its application to a methyl-dibenzofuran precursor could potentially lead to the desired diol. The regioselectivity would be dictated by the specific enzyme used. For example, the yeast Trichosporon mucoides has been shown to degrade dibenzofuran, producing monohydroxylated and dihydroxylated intermediates. nih.gov
Lipase-Catalyzed Resolution: For racemic mixtures of dibenzofurandiols, lipase-catalyzed kinetic resolution can be employed to separate the enantiomers. This technique often involves the enantioselective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. lookchem.com Lipases from various sources, such as Candida rugosa and Candida antarctica, have been successfully used for the kinetic resolution of related heterocyclic compounds. mdpi.com This approach would be valuable for obtaining enantiomerically pure this compound.
| Enzymatic Approach | Description | Potential Application | Reference(s) |
| Enzymatic Hydroxylation | Introduction of hydroxyl groups using enzymes like cytochrome P450s. | Synthesis of the diol from a methyl-dibenzofuran precursor. | nih.govnih.gov |
| Lipase-Catalyzed Resolution | Separation of enantiomers of a racemic diol via selective acylation. | Production of enantiomerically pure this compound. | lookchem.commdpi.com |
Advanced Spectroscopic and Analytical Characterization Methodologies for Dibenzofurandiols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. researchgate.net For 1-Methyl-3,7-dibenzofurandiol, ¹H NMR and ¹³C NMR spectroscopy would provide definitive information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their connectivity. Based on the structure of this compound, a specific pattern of signals is expected. The aromatic region would display a set of signals corresponding to the five protons on the dibenzofuran (B1670420) core. Their chemical shifts and coupling constants (J-values) would confirm their relative positions. A distinct singlet in the aliphatic region would correspond to the three protons of the methyl group. Additionally, two separate signals, often broad, would appear for the two hydroxyl (-OH) protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. For the C₁₃H₁₀O₃ structure of this compound, 13 distinct signals would be anticipated, corresponding to the 12 carbons of the dibenzofuran ring system and the single methyl carbon. The chemical shifts would differentiate between aromatic carbons, carbons bonded to oxygen, and the aliphatic methyl carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons, confirming the final structure. nist.gov
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: This table presents expected data based on chemical principles. Actual experimental values may vary.
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H NMR | Ar-H | 6.8 - 8.0 | Multiplets, Doublets |
| ¹H NMR | -CH₃ | ~2.5 | Singlet |
| ¹H NMR | Ar-OH | 5.0 - 7.0 (variable) | Broad Singlet |
| ¹³C NMR | C-O (Phenolic) | 150 - 160 | - |
| ¹³C NMR | C-O (Furan) | 145 - 155 | - |
| ¹³C NMR | Aromatic C & C-C | 105 - 140 | - |
| ¹³C NMR | -CH₃ | 15 - 25 | - |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its molecular formula.
For this compound (C₁₃H₁₀O₃), HRMS would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion [M]⁺. The theoretical exact mass is 214.06299 Da.
Electron Ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. This fragmentation pattern serves as a "molecular fingerprint" and provides valuable structural information. The expected fragmentation of this compound would likely involve the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion, or the loss of a carbon monoxide (CO) molecule, which is characteristic of phenols and furans.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺ | C₁₃H₁₀O₃⁺ | 214.0630 | Molecular Ion |
| [M-CH₃]⁺ | C₁₂H₇O₃⁺ | 199.0395 | Loss of a methyl radical |
| [M-CO]⁺ | C₁₂H₁₀O₂⁺ | 186.0681 | Loss of carbon monoxide |
| [M-CH₃-CO]⁺ | C₁₁H₇O₂⁺ | 171.0446 | Sequential loss of methyl and CO |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. A prominent, broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the two hydroxyl groups. vscht.cz Aromatic C-H stretching would appear as sharp peaks just above 3000 cm⁻¹. phytojournal.com The C=C stretching vibrations within the aromatic rings would be observed in the 1450-1600 cm⁻¹ region, while C-O stretching from the phenol (B47542) and furan (B31954) moieties would produce strong bands between 1000-1300 cm⁻¹. phytojournal.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated electronic systems. The extensive π-system of the dibenzofuran core in this compound is expected to produce strong absorption bands in the UV region, typically between 200-400 nm. The exact positions (λ_max) and intensities of these absorptions are sensitive to the solvent and the substitution pattern on the aromatic rings. doi.orgresearchgate.net
Table 3: Predicted IR and UV-Vis Absorption Data for this compound
| Technique | Vibration/Transition | Predicted Absorption Range | Intensity/Shape |
|---|---|---|---|
| IR | O-H stretch (phenolic) | 3200 - 3600 cm⁻¹ | Strong, Broad |
| IR | C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ | Medium, Sharp |
| IR | C-H stretch (methyl) | 2850 - 2960 cm⁻¹ | Medium |
| IR | C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ | Medium to Strong |
| IR | C-O stretch | 1000 - 1300 cm⁻¹ | Strong |
| UV-Vis | π → π* transitions | ~220 nm, ~250 nm, ~300 nm | High Molar Absorptivity |
Chromatographic Techniques for Purity Assessment and Isolation, including HPLC and GC-MS
Chromatographic methods are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for purity assessment and purification. Due to the aromatic nature of the compound, reversed-phase HPLC would be the method of choice. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. Detection using a UV detector, set to one of the compound's absorption maxima (e.g., 254 nm), would allow for quantification and purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nist.gov For the analysis of this compound, derivatization of the hydroxyl groups (e.g., silylation) might be necessary to increase its volatility and thermal stability. The compound would be identified by its specific retention time in the gas chromatogram and its characteristic mass spectrum. nist.gov
Table 4: Illustrative Chromatographic Conditions for this compound
| Technique | Parameter | Typical Conditions |
|---|---|---|
| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| HPLC | Mobile Phase | Gradient of Acetonitrile/Water |
| HPLC | Detector | UV-Vis Diode Array Detector (DAD) |
| GC-MS | Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |
| GC-MS | Carrier Gas | Helium |
| GC-MS | Ionization | Electron Ionization (EI) at 70 eV |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous determination of its molecular structure, including precise bond lengths, bond angles, and the planarity of the dibenzofuran system. It would also reveal how the molecules pack together in the crystal lattice, stabilized by intermolecular forces such as hydrogen bonding between the hydroxyl groups. This method provides the absolute confirmation of the connectivity established by NMR and MS. ijcmas.com
Table 5: Hypothetical Single-Crystal X-ray Diffraction Data for this compound Note: This table presents plausible data for a compound of this type. Actual values depend on the crystallized form.
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₃H₁₀O₃ |
| Formula Weight | 214.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.51 |
| b (Å) | 5.23 |
| c (Å) | 21.45 |
| β (°) | 98.5 |
| Volume (ų) | 945.1 |
| Z (molecules/unit cell) | 4 |
Preclinical Investigation of Biological Activities and Underlying Mechanisms of 1 Methyl 3,7 Dibenzofurandiol and Its Analogues
Evaluation of Antioxidant Potential and Radical Scavenging Mechanisms
Dibenzofuran (B1670420) derivatives, a class of heterocyclic aromatic compounds, have garnered significant interest for their potential as antioxidant agents. biointerfaceresearch.comekb.eg The antioxidant capacity of these compounds, including 1-Methyl-3,7-dibenzofurandiol, is primarily attributed to their ability to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases driven by oxidative stress. The core structure of dibenzofuran, particularly when substituted with hydroxyl groups, provides the chemical basis for this activity.
The primary mechanisms through which these compounds exert their antioxidant effects involve the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). Theoretical and experimental studies on related phenolic structures, such as benzofuran-stilbene hybrids, suggest that the main radical scavenging routes can include Hydrogen Atom Transfer (HAT) and Sequential Proton Loss–Electron Transfer (SPL–ET). rsc.org The prevalence of one mechanism over the other is significantly influenced by the solvent environment. rsc.org For instance, the HAT mechanism is often favored in the gaseous phase, while the SPL–ET mechanism is more likely in polar solvents. rsc.org
The antioxidant potential is often evaluated using in vitro assays that measure the compound's ability to scavenge stable synthetic radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govrsc.org In the DPPH assay, the antioxidant reduces the stable violet DPPH radical to the yellow-colored non-radical form, a change that can be quantified spectrophotometrically. nih.gov
Structure-activity relationship studies on related compounds like lignans (B1203133) have shown that specific structural features are crucial for radical scavenging capacity. For example, the presence of catechol (3,4-dihydroxyphenyl) moieties results in very high activity, while guaiacyl (3-methoxy-4-hydroxyphenyl) groups show slightly lower capacity. rsc.org This suggests that the diol substitution in this compound is a key determinant of its potential antioxidant activity.
Table 1: Antioxidant Activity of select Dibenzofuran Analogues and Related Compounds
| Compound/Extract | Assay | Result (IC₅₀) | Reference |
| Ethyl acetate (B1210297) extract of G. lucidum (contains depsidones) | DPPH | 39.87 ± 1.7 µg/mL | mdpi.com |
| Methanol (B129727) extract of G. lucidum | DPPH | 55.47 ± 0.71 µg/mL | mdpi.com |
| Usnic acid | DPPH | 49.5 μg/mL | nih.gov |
| Ascorbic Acid (Reference) | DPPH | 10.21 ± 0.77 µg/mL | mdpi.com |
Antimicrobial Activity Studies, including Antibacterial and Antifungal Effects
The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Dibenzofuran and benzofuran (B130515) derivatives have been identified as promising scaffolds for the development of new antimicrobial drugs due to their activity against a range of pathogenic microbes. biointerfaceresearch.comresearchgate.net
Studies on various synthetic benzofuran derivatives have demonstrated their potential antibacterial and antifungal properties. nih.govresearchgate.net For example, certain (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives have shown significant activity against the Gram-positive bacterium Staphylococcus aureus and the opportunistic fungal pathogen Candida albicans. nih.govresearchgate.net Similarly, other research has highlighted the efficacy of novel tricyclic flavonoids, which incorporate a benzofuran ring, against S. aureus and Candida parapsilosis. mdpi.com The broad-spectrum potential is further supported by findings that some derivatives are active against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netnih.gov The collective evidence suggests that the dibenzofuran core in this compound could confer significant antimicrobial properties.
Table 2: Antimicrobial Spectrum of Representative Benzofuran/Dibenzofuran Analogues
| Compound | Microbial Strain | Activity Measurement | Result | Reference |
| Ketoxime Derivative (7d)¹ | Staphylococcus aureus ATCC 6538 | MIC | Most active derivative in the series | nih.govresearchgate.net |
| Ketoxime Derivative (6a)² | Candida albicans ATCC 10231 | Antimicrobial Effect | Good | nih.govresearchgate.net |
| Ketoxime Derivatives (2, 5b, 6b, 6c, 7b, 7f)³ | Candida albicans ATCC 10231 | Antimicrobial Effect | Very Strong | nih.govresearchgate.net |
| Trifluoromethyl Chalcone (A3) | Staphylococcus aureus | Zone of Inhibition (ZOI) | 25 mm | nih.gov |
| Trifluoromethoxy Chalcone (B3) | Staphylococcus aureus | Zone of Inhibition (ZOI) | 26 mm | nih.gov |
| Trifluoromethyl Chalcone (A3) | Candida albicans | Zone of Inhibition (ZOI) | 20 mm | nih.gov |
| Trifluoromethoxy Chalcone (B3) | Candida albicans | Zone of Inhibition (ZOI) | 22 mm | nih.gov |
¹(benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime ²(benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)-O-benzylketoxime ³Various (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives
Inhibition of Bacterial Growth and Biofilm Formation in in vitro Models
Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. nih.gov The ability to inhibit biofilm formation is a critical attribute for a novel antimicrobial agent. Various natural and synthetic compounds are being investigated for their anti-biofilm properties. frontiersin.org
Phenolic compounds, a category to which this compound belongs, have been shown to prevent biofilm formation by interfering with bacterial attachment and growth. uantwerpen.be Studies on seed extracts from Persea americana, rich in catechins and neolignans, demonstrated significant inhibition of the initial stages of P. aeruginosa biofilm formation at low concentrations. uantwerpen.be The proposed mechanisms include altering bacterial attachment, reducing motility, and inhibiting the production of virulence factors. uantwerpen.be This suggests that dibenzofurandiols could interrupt biofilm development by affecting cell-to-cell communication (quorum sensing) and adherence mechanisms. uantwerpen.be While bacteria in biofilms are generally more resistant, certain agents have proven effective. For instance, tannic acid has been shown to inhibit S. aureus biofilm formation. mdpi.com
The antimicrobial mechanisms of heterocyclic compounds like dibenzofurans can be multifaceted. For usnic acid, a naturally occurring dibenzofuran derivative, the mode of action against Methicillin-Resistant Staphylococcus aureus (MRSA) involves inducing the leakage of cytoplasmic contents, such as nucleic acids and proteins, and modulating efflux pump activity. researchgate.net This disruption of cell membrane integrity is a common mechanism for phenolic antimicrobial agents.
Another potential mechanism involves the modulation of bacterial redox homeostasis. Research on ellagic acid, a polyphenol with anti-biofilm properties, has suggested that its activity stems from its ability to perturb the bacterial redox state, a process driven by interaction with enzymes like the NADH:quinone oxidoreductase WrbA. mdpi.com By inhibiting such enzymes, the compound can trigger a redox alert that elevates basal antioxidant activity in planktonic cells, potentially rendering the protective biofilm lifestyle unnecessary. mdpi.com Given the phenolic nature of this compound, it is plausible that it shares similar mechanisms of action, including membrane disruption and interference with critical enzymatic pathways.
Enzymatic Modulation and Inhibition Studies
The biological activities of dibenzofuran derivatives are often linked to their ability to modulate the function of specific enzymes. This inhibitory action can disrupt key physiological or pathological pathways, forming the basis of their therapeutic potential. For example, certain benzofuran derivatives have been found to be potent and selective inhibitors of tumor necrosis factor-α converting enzyme (TACE), an enzyme involved in inflammatory processes. nih.gov
Furthermore, computational and experimental studies have identified other potential enzyme targets. Docking analyses of depsidones, which contain a dibenzofuran moiety, revealed a high binding affinity for AKT1, a kinase involved in cell survival and proliferation pathways. mdpi.com The inhibition of the bacterial enzyme WrbA by polyphenolic compounds highlights another avenue through which antimicrobial effects can be achieved. mdpi.com These findings indicate that the dibenzofuran scaffold is a versatile structure for designing specific enzyme inhibitors.
To fully characterize the inhibitory potential of a compound like this compound, detailed enzyme kinetic analyses are essential. Such studies are crucial for determining the mode of inhibition, such as whether it is competitive, non-competitive, uncompetitive, or mixed. This is typically achieved by measuring the initial reaction velocity at various substrate and inhibitor concentrations.
The Henri-Michaelis-Menten equation provides a mathematical framework for describing the relationship between substrate concentration and reaction velocity, while Briggs-Haldane kinetics introduced the steady-state concept. lsuhsc.edu By analyzing plots of the kinetic data (e.g., Lineweaver-Burk or Michaelis-Menten plots), key parameters like the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be determined. The inhibition constant (Kᵢ) can then be calculated, providing a quantitative measure of the inhibitor's potency. These analyses are fundamental to understanding how an inhibitor interacts with its target enzyme and are a prerequisite for rational drug design.
Understanding the specific molecular interactions between an inhibitor and the active site of its target enzyme is critical for optimizing its efficacy and selectivity. Computational methods such as molecular docking and quantum chemical calculations are powerful tools for elucidating these interactions. diva-portal.org
Molecular docking simulations can predict the preferred binding orientation of a ligand (the inhibitor) within the enzyme's active site and estimate the strength of the interaction, often expressed as a docking score. mdpi.com These models can reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the enzyme-inhibitor complex. For instance, the hydroxyl groups of this compound would be expected to act as hydrogen bond donors and acceptors, forming strong interactions with polar amino acid residues in an active site. The aromatic dibenzofuran core could participate in π-π stacking or hydrophobic interactions. Quantum chemical methods, like Density Functional Theory (DFT), can provide a more detailed and accurate description of the electronic structure and reactivity, further refining the understanding of the binding mechanism. diva-portal.org
Cellular Pathway Modulation in in vitro Models
The in vitro evaluation of dibenzofuran and benzofuran analogues has revealed their potential to modulate key cellular signaling pathways, particularly those involved in inflammatory processes. These studies are crucial for elucidating the molecular mechanisms that underpin the observed biological effects.
Research into benzofuran hybrids has demonstrated significant anti-inflammatory effects through the modulation of critical inflammatory pathways. One notable study on a piperazine/benzofuran hybrid, compound 5d, showed that it effectively inhibits the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govnih.gov
The NF-κB pathway is a cornerstone of the inflammatory response, and its inhibition is a key target for anti-inflammatory therapies. Compound 5d was found to significantly inhibit the phosphorylation of IκB kinase α/β (IKKα/IKKβ) and the inhibitor of NF-κBα (IκBα). nih.govnih.gov This action prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes. nih.govnih.gov
Furthermore, this benzofuran derivative was shown to suppress the secretion of several key pro-inflammatory mediators, as detailed in the table below.
Inhibitory Effects of a Benzofuran Analogue on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Cells
| Pro-inflammatory Mediator | Effect of Benzofuran Analogue |
|---|---|
| Nitric Oxide (NO) | Significant inhibition of production |
| Cyclooxygenase-2 (COX-2) | Downregulation of expression |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduction in secretion |
This table summarizes the observed in vitro anti-inflammatory effects of a piperazine/benzofuran hybrid compound. nih.govnih.gov
In addition to the NF-κB pathway, the MAPK signaling cascade, which plays a pivotal role in cellular responses to external stimuli, was also found to be modulated by the piperazine/benzofuran hybrid 5d. nih.govnih.gov The study demonstrated that this compound significantly inhibited the phosphorylation of key kinases in the MAPK pathway in a dose-dependent manner. nih.govnih.gov
The affected kinases include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.govnih.gov By inhibiting the activation of these kinases, the benzofuran analogue can interfere with the downstream signaling events that lead to the production of inflammatory cytokines and other mediators.
Modulation of MAPK Pathway Phosphorylation by a Benzofuran Analogue
| Target Protein | Effect on Phosphorylation |
|---|---|
| ERK | Significant inhibition |
| JNK | Significant inhibition |
This table illustrates the inhibitory effect of a piperazine/benzofuran hybrid on the phosphorylation of key proteins in the MAPK signaling cascade. nih.govnih.gov
In vivo Efficacy Studies in Non-Human Models (Preclinical Investigations)
The promising in vitro results for benzofuran analogues have been further substantiated by in vivo studies in animal models, providing a preclinical basis for their potential therapeutic applications.
While specific pharmacodynamic profiling for dibenzofuran derivatives is an area of ongoing research, the in vitro mechanism of action studies provide strong evidence of target engagement. The demonstrated inhibition of the phosphorylation of key proteins in the NF-κB and MAPK pathways indicates that these compounds interact with and modulate these specific cellular targets. nih.govnih.gov These findings are a crucial first step in understanding the pharmacodynamics of this class of molecules and suggest that their in vivo effects are mediated through the suppression of these critical inflammatory signaling cascades.
The in vivo anti-inflammatory efficacy of the piperazine/benzofuran hybrid 5d was evaluated in a lipopolysaccharide (LPS)-induced endotoxemic mouse model. nih.govnih.gov The results of this preclinical investigation were significant, indicating that the compound could effectively mitigate the inflammatory response in a living organism.
The administration of compound 5d was found to regulate the inflammatory process by affecting the populations of key immune cells, including neutrophils, leukocytes, and lymphocytes. nih.govnih.gov Furthermore, it led to a marked reduction in the serum and tissue levels of pro-inflammatory cytokines, which are key drivers of the systemic inflammatory response.
In vivo Anti-inflammatory Effects of a Benzofuran Analogue in an Endotoxemic Mouse Model
| Pro-inflammatory Cytokine | Effect in Serum and Tissues |
|---|---|
| Interleukin-1beta (IL-1β) | Reduction in expression |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduction in expression |
This table summarizes the observed reduction of key pro-inflammatory cytokines in an in vivo mouse model following treatment with a piperazine/benzofuran hybrid. nih.govnih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Methyl 3,7 Dibenzofurandiol Derivatives
Impact of Substituent Position and Nature on Biological Activity
The biological activity of derivatives of 1-Methyl-3,7-dibenzofurandiol is profoundly influenced by the nature and position of various substituents on the dibenzofuran (B1670420) scaffold. Research into related benzofuran (B130515) and dibenzofuran structures has consistently shown that even minor alterations can lead to significant changes in efficacy and selectivity. nih.govnih.gov
The introduction of halogen atoms, such as bromine, chlorine, or fluorine, has been a common strategy to enhance the biological activity of heterocyclic compounds. nih.gov Halogens can form halogen bonds, which are attractive interactions that can improve the binding affinity of a molecule to its biological target. nih.gov For instance, in a study on benzofuran derivatives, the placement of a bromine atom on a methyl group at the 3-position resulted in noteworthy cytotoxic activity against certain leukemia cell lines, highlighting that the position of the halogen is a critical determinant of its biological effect. nih.gov
Furthermore, the addition of groups like phenol (B47542) and chlorine has been observed to increase the number of binding interactions with target molecules, thereby improving anticancer activity. nih.gov The phenolic hydroxyl group, in particular, has been identified as being crucial for modulating the anticancer properties of benzofuran derivatives. nih.gov The type and position of substituents also affect physicochemical properties such as lipophilicity and molecular volume, which in turn influence the biological activity of the resulting derivatives. mdpi.com
In the context of this compound, these principles suggest that modifications at various positions could yield compounds with tailored activities. For example, substitutions on the methyl group at position 1, or on the aromatic rings, would be expected to modulate the compound's interaction with biological targets. The following table summarizes hypothetical modifications and their potential impact based on findings from related compounds.
| Substituent Position | Substituent Nature | Potential Impact on Biological Activity |
| 1-Methyl Group | Halogenation (e.g., -CH2Br) | Increased cytotoxicity through enhanced binding affinity. nih.gov |
| Aromatic Rings | Hydroxyl (-OH) | Modulation of activity, potentially crucial for interaction with target sites. nih.gov |
| Aromatic Rings | Electron-donating groups (e.g., -OCH3) | Alteration of electronic properties and binding interactions. mdpi.com |
| Aromatic Rings | Electron-withdrawing groups (e.g., -NO2) | Can significantly boost activity by altering interactions with biological macromolecules. nih.gov |
Rational Design of Novel Dibenzofurandiol Analogues
The rational design of new analogues of this compound is guided by the structure-activity relationship data obtained from initial screening and computational studies. The goal is to create novel compounds with improved potency, selectivity, and pharmacokinetic properties. A common approach involves identifying a lead compound and then systematically modifying its structure to optimize its biological activity. mdpi.com
One strategy in the rational design process is the synthesis of hybrid molecules, where the dibenzofuran scaffold is combined with other pharmacologically active moieties. researchgate.net For example, linking the dibenzofuran core to other heterocyclic systems known for their biological relevance can lead to synergistic effects and novel mechanisms of action. researchgate.net The choice of linker and the relative orientation of the molecular fragments are critical for achieving the desired biological effect. dundee.ac.uk
Another key aspect of rational design is the optimization of the substituents on the dibenzofuran ring system. Based on SAR findings, certain functional groups may be identified as essential for activity. For example, if a hydroxyl group at a specific position is found to be critical for binding to a target protein, new analogues will be designed to retain this feature while modifying other parts of the molecule to enhance other properties like solubility or metabolic stability. nih.gov The synthesis of a focused library of compounds with variations at specific positions allows for a systematic exploration of the chemical space around the lead compound. acs.org
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools for understanding the structure-activity relationships of complex molecules like this compound derivatives at a molecular level. nih.gov These methods provide insights into how these compounds interact with their biological targets and help in the rational design of more effective analogues. nih.gov
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein or enzyme. nih.govnih.gov For derivatives of this compound, docking simulations can be used to visualize how different analogues fit into the active site of a target protein. researchgate.net This allows researchers to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the compound's biological activity. nih.gov
By comparing the docking scores and binding modes of a series of analogues, researchers can build a 3D model of the structure-activity relationship. dundee.ac.uk For example, if a particular substituent is shown to form a crucial hydrogen bond with an amino acid residue in the active site, this information can be used to design new compounds with improved binding affinity. nih.gov Docking studies can also help in identifying potential off-target interactions, which is important for predicting and mitigating adverse effects. nih.gov
The following table illustrates how docking results can inform SAR:
| Analogue | Modification | Docking Score (Hypothetical) | Key Interaction | Predicted Activity |
| Lead Compound | - | -8.5 kcal/mol | Hydrogen bond with Serine | Moderate |
| Analogue A | Addition of -OH group | -9.2 kcal/mol | Additional H-bond with Aspartate | High |
| Analogue B | Replacement of -CH3 with -CF3 | -7.8 kcal/mol | Loss of hydrophobic interaction | Low |
Quantum Chemical Calculations of Reactivity Descriptors
Quantum chemical calculations, often using Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. dergipark.org.trmdpi.com These calculations can determine various reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electrostatic potential map. dergipark.org.tr
These descriptors are valuable for elucidating SAR because they can quantify the chemical reactivity and stability of different analogues. dergipark.org.tr For instance, a smaller HOMO-LUMO gap generally indicates a more reactive molecule that is more likely to participate in chemical reactions, which can correlate with higher biological activity. dergipark.org.tr The electrostatic potential map can identify the electron-rich and electron-poor regions of a molecule, which are the likely sites for electrophilic and nucleophilic attacks, respectively. dergipark.org.tr This information is crucial for understanding how a molecule will interact with its biological target. researchgate.net
By calculating these descriptors for a series of this compound derivatives, researchers can establish quantitative structure-activity relationships (QSAR) that correlate electronic properties with biological activity. This allows for the prediction of the activity of yet-to-be-synthesized compounds, thereby streamlining the drug discovery process. researchgate.net
Environmental Fate and Potential Bioremediation Research of Dibenzofuran Compounds
Degradation Pathways in Environmental Matrices
There is no specific information available on the degradation pathways of 1-Methyl-3,7-dibenzofurandiol in environmental matrices such as soil and water. Research on the parent compound, dibenzofuran (B1670420) (DBF), indicates that its degradation can proceed through several pathways, primarily initiated by microbial activity. For unsubstituted dibenzofuran, two main initial lines of attack by bacteria have been identified: angular dioxygenation and lateral dioxygenation. nih.gov
In angular dioxygenation, enzymes attack the carbon atoms adjacent to the ether bridge, leading to the formation of unstable dihydroxy compounds that are further metabolized. nih.gov Lateral dioxygenation involves the hydroxylation of one of the aromatic rings. nih.gov The subsequent steps typically involve ring cleavage and further degradation to simpler organic acids, such as salicylic (B10762653) acid, which can then enter central metabolic pathways. nih.gov
The degradation of substituted dibenzofurans has also been investigated. For instance, studies on hydroxydibenzofurans and methoxydibenzofurans have shown that the position of the substituent influences the degradation pathway. nih.gov The degradation of acetoxydibenzofurans is initiated by the hydrolysis of the ester bond to form the corresponding hydroxydibenzofurans. nih.gov For this compound, it can be hypothesized that degradation would likely proceed via initial enzymatic attack on the aromatic rings, although the influence of the methyl and hydroxyl groups on the specific site of attack and the subsequent pathway remains uninvestigated.
Table 1: Potential Initial Degradation Reactions for Dibenzofuran Compounds
| Degradation Pathway | Description | Key Intermediates (for unsubstituted DBF) |
| Angular Dioxygenation | Enzymatic attack at the angular position (4 and 4a) adjacent to the ether bridge. | 2,2',3-trihydroxybiphenyl |
| Lateral Dioxygenation | Dihydroxylation of one of the aromatic rings (e.g., at the 1,2- or 2,3-positions). | Dihydroxydibenzofuran |
This table is based on the degradation of unsubstituted dibenzofuran and serves as a hypothetical model.
Microbial Metabolism of Dibenzofuran Compounds
No studies have specifically detailed the microbial metabolism of this compound. However, a variety of microorganisms have been identified that can metabolize dibenzofuran and its derivatives. These microbes are often isolated from contaminated soils and sediments.
Several bacterial strains, including those from the genera Sphingomonas, Ralstonia, and Rhodococcus, have been shown to degrade dibenzofuran. nih.govnih.govmdpi.com For example, Sphingomonas sp. strain HH69 can utilize various hydroxydibenzofurans and acetoxydibenzofurans as a sole source of carbon and energy. nih.gov The metabolism in these organisms is typically initiated by dioxygenase enzymes that incorporate molecular oxygen into the aromatic ring, leading to ring cleavage and eventual mineralization.
The metabolism of substituted dibenzofurans can be influenced by the nature and position of the substituent. In some cases, the substituent is removed early in the metabolic pathway. For example, the metabolism of acetoxydibenzofurans by Sphingomonas sp. strain HH69 begins with hydrolysis to hydroxydibenzofurans. nih.gov In the case of this compound, it is plausible that specialized microbial communities in contaminated environments could adapt to utilize it as a substrate, although the specific enzymes and metabolic pathways involved are unknown.
Table 2: Examples of Dibenzofuran-Degrading Bacteria
| Bacterial Strain | Degraded Compound(s) | Reference |
| Sphingomonas sp. strain HH69 | Dibenzofuran, Hydroxydibenzofurans, Acetoxydibenzofurans | nih.gov |
| Ralstonia sp. strain SBUG 290 | Dibenzofuran (cometabolically) | nih.gov |
| Rhodococcus sp. strain p52 | Dibenzofuran | mdpi.com |
| Sphingomonas sp. strain XLDN2-5 | Dibenzofuran (cometabolically) | nih.gov |
This table lists bacteria capable of degrading dibenzofuran and some of its derivatives, not specifically this compound.
Photodegradation Studies and Environmental Persistence
There is no specific research on the photodegradation or environmental persistence of this compound. For the general class of dibenzofurans, photodegradation can be a significant environmental fate process, particularly for those that partition to the atmosphere or surface waters.
Studies on polychlorinated dibenzofurans (PCDFs) have shown that they can be degraded by UV light. nih.gov The rate of photodegradation is influenced by factors such as the degree of chlorination and the medium (e.g., water, organic solvents, or soil surfaces). nih.govnih.gov For instance, photolysis rates in sunlight are generally slower than under laboratory UV lamps. nih.gov The presence of substances like vegetable oils has been shown to enhance the photodegradation of PCDFs in soil, possibly by increasing their solubility and exposure to light. nih.gov
Table 3: Factors Influencing Photodegradation of Dibenzofuran Compounds
| Factor | Influence on Photodegradation Rate |
| Light Source and Intensity | Higher intensity UV light generally leads to faster degradation. |
| Environmental Matrix | Rates can differ significantly between water, soil, and organic solvents. |
| Chemical Substituents | The type and position of substituents (e.g., chlorine, methyl, hydroxyl) can affect the rate and products of photodegradation. |
| Presence of Sensitizers | Other substances in the environment can enhance or inhibit photodegradation. |
This table outlines general factors that influence photodegradation and are not specific to this compound.
Emerging Research Applications and Future Perspectives for Dibenzofurandiols
Development as Chemical Probes for Elucidating Biological Processes
Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their functions within complex cellular systems. The development of 1-Methyl-3,7-dibenzofurandiol as a scaffold for such probes is a promising research avenue, grounded in the extensive biological activities reported for the broader dibenzofuran (B1670420) class. researchgate.net
Dibenzofuran derivatives are known to exhibit a wide spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net A notable example is the natural product cercosporamide, a dihydroxydibenzofuran derivative that has been identified as a potent inhibitor of several protein kinases, including Pim-1 and CLK1, which are implicated in cancer. nih.gov This precedent suggests that the this compound core could serve as a foundational structure for developing new kinase inhibitors.
The strategic placement of hydroxyl groups at the 3 and 7 positions is particularly advantageous for designing chemical probes. These functional groups can serve as attachment points for:
Reporter Tags: Fluorophores or biotin (B1667282) can be conjugated to the hydroxyl groups to allow for visualization and affinity purification of the target protein.
Photoaffinity Labels: Photoreactive groups can be introduced to enable covalent cross-linking of the probe to its biological target upon UV irradiation, facilitating target identification.
Reactive Groups: Functionalities that can form covalent bonds with specific amino acid residues (e.g., cysteine or lysine) within a binding site can be appended to create highly specific, irreversible inhibitors.
By leveraging the inherent biological activity of the dibenzofuran scaffold and the chemical versatility of its hydroxyl groups, this compound could be elaborated into a library of chemical probes. These probes would be invaluable tools for dissecting signaling pathways, validating new drug targets, and exploring the complex biology regulated by enzymes susceptible to inhibition by this class of compounds.
Role in Materials Science and Photonic Applications
The rigid, planar structure and aromatic nature of the dibenzofuran core make it an attractive building block for advanced functional materials. acs.orgrsc.org Derivatives of the related benzofuran (B130515) scaffold have been successfully employed in creating highly luminescent organic single crystals that function as components in miniaturized photonic integrated circuits, such as optical waveguides and lasers. rsc.org The inherent thermal stability of the dibenzofuran ring system is another key property, leading to its use in applications like heat transfer fluids. ekb.eg
The potential for this compound in materials science lies in its ability to act as a functional monomer for polymerization. The two hydroxyl groups provide reactive sites for creating novel polymers, such as polyesters or polyethers, with a dibenzofuran unit integrated into the backbone. The incorporation of this rigid, photophysically active moiety could lead to materials with tailored properties:
Organic Electronics: Dibenzofuran-based materials have been explored for use in organic semiconductors. acs.org Polymers derived from this compound could be designed for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the dibenzofuran core can be harnessed.
High-Performance Polymers: The rigidity of the dibenzofuran unit can impart high thermal stability and mechanical strength to polymers, making them suitable for demanding engineering applications.
Photonic Materials: The fluorescent properties associated with some benzofuran and isobenzofuran (B1246724) derivatives suggest that materials incorporating the this compound unit could have interesting photophysical characteristics. rsc.orgmdpi.comresearchgate.net The methyl and hydroxyl substituents can influence the solid-state packing of the molecules, which in turn affects their bulk optical and electronic properties. This provides a mechanism for tuning material performance by modifying the chemical structure.
Future research in this area will likely involve the synthesis and characterization of polymers and co-polymers of this compound to explore their thermal, mechanical, electronic, and optical properties for next-generation applications.
Future Directions in Synthetic Methodology Development for Complex Dibenzofuran Structures
While the dibenzofuran core is well-known, the efficient and selective synthesis of complex, polysubstituted derivatives like this compound remains a challenge that drives innovation in synthetic organic chemistry. nih.gov Modern synthetic strategies have moved beyond classical methods, employing powerful transition-metal-catalyzed reactions to construct the tricyclic system. researchgate.net
Recent advances have focused on several key approaches for building the dibenzofuran nucleus, as summarized in the table below. acs.orgnih.govbiointerfaceresearch.com
| Synthetic Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Intramolecular C-O Bond Formation | This common approach involves the cyclization of biaryl precursors, typically 2-hydroxybiphenyls, often using palladium or copper catalysts to form the central furan (B31954) ring. | Relies on pre-assembled biaryl precursors; widely applicable. | nih.gov |
| Cyclization of Diaryl Ethers | Starting from a diaryl ether, an intramolecular C-H activation/arylation reaction is used to forge a new C-C bond, completing the dibenzofuran structure. Palladium catalysis is frequently used. | Forms a C-C bond to complete the ring system; good for specific substitution patterns. | nih.govbiointerfaceresearch.com |
| Annulation of Benzofurans | A pre-existing benzofuran ring has a second benzene (B151609) ring fused onto it through various annulation (ring-forming) strategies. | Builds complexity from a simpler heterocyclic starting material. | nih.gov |
| Copper-Catalyzed Cyclization of Diaryliodonium Salts | An efficient method where cyclic diaryliodonium salts react in the presence of a copper catalyst and water (which acts as the oxygen source) to form the dibenzofuran core. | Proceeds via an oxygen-iodine exchange mechanism; can be high yielding. | acs.org |
Future development in this field will likely concentrate on several key areas. A major goal is the development of synthetic routes that allow for the precise and controlled installation of multiple, different functional groups on the dibenzofuran skeleton. This is crucial for creating complex molecules like this compound and its analogs for structure-activity relationship (SAR) studies. Achieving this will require advancements in regioselective C-H functionalization, allowing chemists to directly modify specific positions on a pre-formed dibenzofuran core without the need for lengthy de novo syntheses. Furthermore, there is a continuous drive towards making these syntheses more environmentally benign and atom-economical, for example, by minimizing the use of pre-functionalized starting materials and developing more efficient catalytic systems. researchgate.net
Unexplored Biological Targets and Mechanistic Research Avenues for this compound
The known biological activities of dibenzofuran analogs provide a logical starting point for exploring the therapeutic potential of this compound. Many derivatives function by inhibiting key cellular enzymes or pathways, and identifying the specific targets for this particular compound is a critical area for future research.
| Compound Class | Known Biological Target/Activity | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Cercosporamide (Dibenzofuran) | Pim-1, CLK1, CaPkc1 Kinases | Anticancer, Antifungal | nih.gov |
| Benzofuran-3-yl-(indol-3-yl)maleimides | Glycogen Synthase Kinase 3β (GSK-3β) | Anticancer (Pancreatic) | nih.gov |
| General Dibenzofurans | Cytotoxicity against cancer cells | Anticancer | researchgate.netekb.eg |
| Brominated Benzofurans | Induction of Reactive Oxygen Species (ROS) and Apoptosis | Anticancer (Leukemia) | mdpi.com |
Based on these precedents, several unexplored research avenues for this compound emerge:
Broad Kinase Screening: Given that related compounds inhibit a range of kinases (Pim, CLK1, GSK-3β), this compound should be screened against a comprehensive panel of human kinases. nih.govnih.gov Its unique substitution pattern may confer selectivity for specific kinase subfamilies or even individual isoforms that are not targeted by other known inhibitors.
Mechanism of Cytotoxicity: For many dibenzofurans, the precise mechanism of their anticancer activity is not fully understood. researchgate.net Research should investigate whether this compound induces cell death through apoptosis, necrosis, or other pathways. Studies on its effect on the cell cycle, mitochondrial integrity, and the generation of reactive oxygen species (ROS) would be highly informative, especially since some benzofurans are known to act as pro-oxidants in cancer cells. mdpi.com
Antimicrobial and Antifungal Targets: The reported antimicrobial properties of the dibenzofuran scaffold warrant further investigation. ekb.eg Screening this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains, could reveal novel antimicrobial activities. Subsequent mechanistic studies would aim to identify the specific cellular pathways or enzymes in microbes that are disrupted by the compound.
Anti-inflammatory Pathways: The diol functionality of this compound makes it structurally analogous to certain polyphenolic compounds with known anti-inflammatory and antioxidant properties. It would be valuable to explore its ability to modulate key inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
